molecular formula C18H25N3O2 B2709635 4-butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1170182-17-8

4-butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2709635
CAS No.: 1170182-17-8
M. Wt: 315.417
InChI Key: SIPLYNOEJRZKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Scientific Research Applications

Synthesis and Chemical Characterization Research into related compounds such as 4-benzoyl-5-methyl-2-phenylpyrazol-3-one oxime and its derivatives highlights the importance of structural analysis for understanding the chemical behavior and potential applications of pyrazolone-based compounds. These studies provide insights into tautomeric structures, stabilization by intramolecular hydrogen bonds, and the impact of methylation on compound properties, which are crucial for designing compounds with desired characteristics (Holzer et al., 2003).

Biological and Medicinal Chemistry Applications The development of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides showcases the pursuit of compounds with biological relevance, focusing on their inhibitory potential against various enzymes. These studies not only expand our understanding of pyrazolone derivatives in drug chemistry but also emphasize their significance in designing molecules with specific biological targets (Saeed et al., 2015).

Antiviral Research Research into benzamide-based 5-aminopyrazoles and their derivatives demonstrates the ongoing efforts to discover novel antiviral agents, particularly against influenza A virus (subtype H5N1). The synthesis of these compounds and their significant antiviral activities highlight the potential of pyrazolone derivatives in contributing to the treatment of viral infections (Hebishy et al., 2020).

Properties

IUPAC Name

4-butoxy-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-5-6-11-23-16-9-7-15(8-10-16)18(22)19-17-12-14(4)20-21(17)13(2)3/h7-10,12-13H,5-6,11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPLYNOEJRZKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.